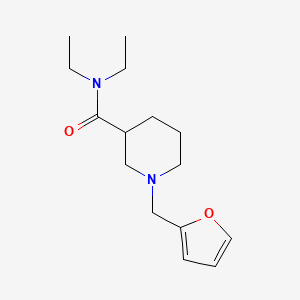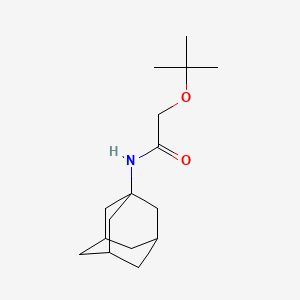
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide, also known as DFPM, is a chemical compound that has been widely studied for its potential therapeutic applications. DFPM belongs to the family of piperidinecarboxamide compounds and has been found to exhibit significant pharmacological activity in various scientific studies.
Wirkmechanismus
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide exerts its pharmacological effects by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and plays a role in the development of cancer and other diseases. Inhibition of HDAC by N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide leads to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide has been shown to exhibit significant biochemical and physiological effects in various scientific studies. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide has also been shown to possess anti-inflammatory and analgesic properties, making it a potential treatment for chronic pain and inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its ability to inhibit HDAC activity and its potential therapeutic applications in cancer and inflammatory conditions. However, N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide also has several limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide. One potential direction is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune conditions. Additionally, further studies are needed to better understand the mechanism of action of N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide and its potential toxicity at high doses.
Synthesemethoden
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-furylacetic acid with thionyl chloride to form 2-furylacetyl chloride. This intermediate compound is then reacted with diethylamine to form N,N-diethyl-2-furylacetylamine. The final step involves the reaction of N,N-diethyl-2-furylacetylamine with piperidinecarboxylic acid to form N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to exhibit significant activity against various types of cancer, including breast, lung, and colon cancer. N,N-diethyl-1-(2-furylmethyl)-3-piperidinecarboxamide has also been shown to possess anti-inflammatory and analgesic properties, making it a potential treatment for chronic pain and inflammatory conditions.
Eigenschaften
IUPAC Name |
N,N-diethyl-1-(furan-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-3-17(4-2)15(18)13-7-5-9-16(11-13)12-14-8-6-10-19-14/h6,8,10,13H,3-5,7,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPDVPQHUCXTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5088963.png)
![8-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-methyl-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5088985.png)


![N,N-diethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5089007.png)

![3-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5089021.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4,6-diiodophenol](/img/structure/B5089033.png)
![2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile](/img/structure/B5089036.png)
![4,5,6,7-tetrachloro-2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5089042.png)
![ethyl 2-{[N-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B5089047.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5089056.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5089069.png)